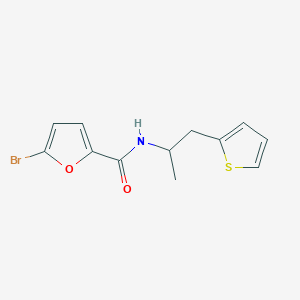

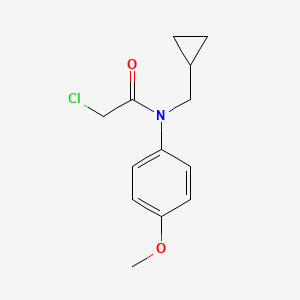

![molecular formula C14H10F2N2O4S B2888736 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline CAS No. 321434-00-8](/img/structure/B2888736.png)

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline” is a complex organic compound. It contains a benzene ring (aniline part), a nitro group (-NO2), a benzenesulfonyl group, and a vinyl group (ethenyl part). The presence of these functional groups suggests that this compound could have interesting chemical properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including nitration, sulfonation, and halogenation . The synthesis could start with aniline, which could undergo nitration to introduce the nitro group. The resulting nitroaniline could then be subjected to a sulfonation reaction to introduce the benzenesulfonyl group. Finally, a halogenation reaction could be used to introduce the difluoro group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the benzenesulfonyl group could potentially influence the overall structure of the molecule due to their electron-withdrawing nature .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the nitro group could participate in reduction reactions, while the benzenesulfonyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group and the benzenesulfonyl group could potentially make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Transformations

Optically active syn-α-amidoalkylphenyl sulfones, precursors to N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline, can be prepared from chiral aldehydes in anhydrous conditions. These compounds are used in basic conditions to give N-acylimines that react with sodium methanenitronate to afford corresponding nitro adducts with high anti diastereoselectivity. Such transformations are crucial for the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, which are important building blocks for biologically active compounds (Foresti et al., 2003).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, derivatives of benzenesulfonamide, including those structurally related to this compound, have been explored for their potential as inhibitors of various biological targets. For example, compounds synthesized as analogues of 4-nitrobenzylthioinosine demonstrated varying degrees of affinity for the nucleoside transport protein ENT1, highlighting the importance of substituent effects on biological activity and providing insights into the design of compounds with improved pharmacokinetic properties (Tromp et al., 2004).

Material Science and Sensor Development

In material science, the derivatives of benzenesulfonamide and their interactions with various chemical entities have been exploited for the development of sensors. For instance, derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) were synthesized and characterized for the selective detection of heavy metal ions like mercury (Hg2+), demonstrating the utility of these compounds in environmental monitoring and safety applications (Hussain et al., 2017).

Analytical Chemistry

In analytical chemistry, the role of benzenesulfonamide derivatives has been explored in the improvement of separation techniques and quantification methods. For instance, the use of ionic liquids as a novel medium for the separation and quantization of aromatic amines, which are common contaminants in consumer products, showcases the potential of these compounds in enhancing analytical methodologies (Lizier et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds are known to interact with amines , suggesting that this compound may also target amines.

Mode of Action

It’s structurally similar to compounds used in the hinsberg test , which involves the reaction of amines with benzenesulfonyl chloride. The amine acts as a nucleophile and attacks the electrophilic benzenesulfonyl chloride, leading to the displacement of the chloride and the generation of the N-alkylbenzenesulfonamide .

Biochemical Pathways

Based on its structural similarity to compounds used in the hinsberg test , it can be inferred that it may affect pathways involving amines.

Result of Action

Based on its structural similarity to compounds used in the hinsberg test , it can be inferred that it may result in the formation of N-alkylbenzenesulfonamides.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O4S/c15-10-6-7-13(12(16)8-10)17-9-14(18(19)20)23(21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORSMDVQNGSXEW-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=C(C=C(C=C2)F)F)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666559 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)

![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)

![4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2888668.png)

![Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2888670.png)

![1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole](/img/structure/B2888673.png)

![4-methoxy-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2888675.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2888676.png)